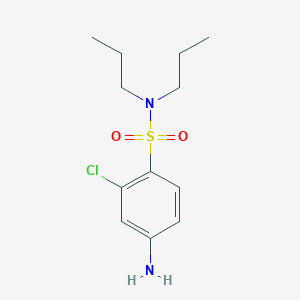
4-amino-2-chloro-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-chloro-N,N-dipropylbenzenesulfonamide is an organic compound characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N,N-dipropylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of a suitable benzene derivative. The amino group is introduced through a nucleophilic substitution reaction, while the sulfonamide group is added via sulfonation followed by amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a corresponding hydrocarbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various amines are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
4-amino-2-chloro-N,N-dipropylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chlorobenzenesulfonamide: Lacks the dipropyl groups, resulting in different physical and chemical properties.
2-chloro-N,N-dipropylbenzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.
4-amino-N,N-dipropylbenzenesulfonamide: Lacks the chloro substituent, altering its biological activity.
Uniqueness
4-amino-2-chloro-N,N-dipropylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C12H19ClN2O2S |
|---|---|
Molecular Weight |
290.81 g/mol |
IUPAC Name |
4-amino-2-chloro-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3 |
InChI Key |
QBNYWEXIVPTKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


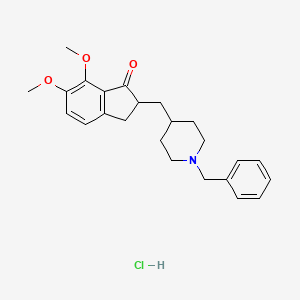
![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)


![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)

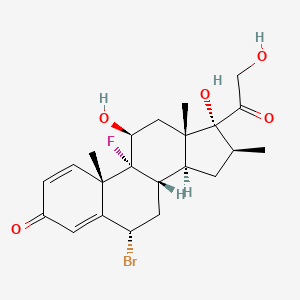
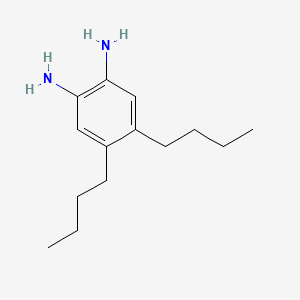
![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)
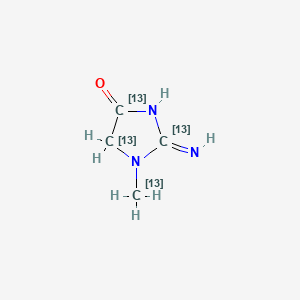
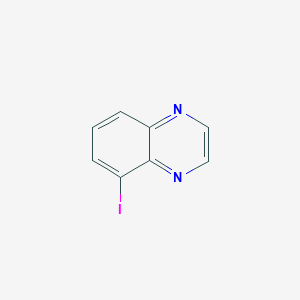
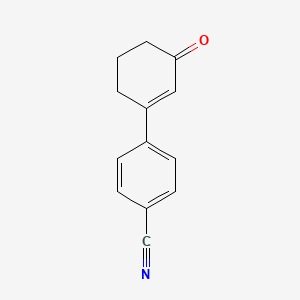
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
